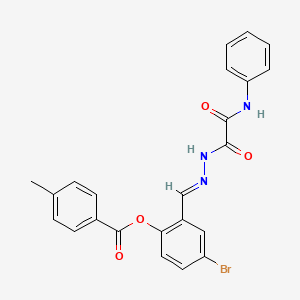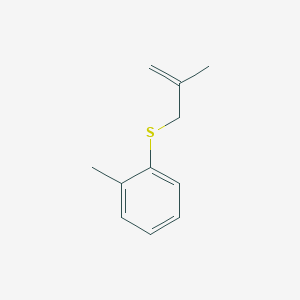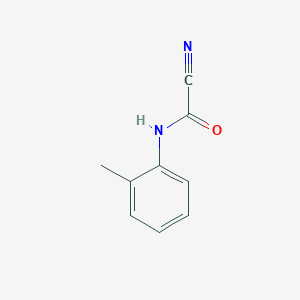
N-(o-Tolyl)cyanoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-Tolyl)cyanoformamide: is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.177 g/mol It is a member of the cyanoformamide family, characterized by the presence of a cyano group (-CN) and a formamide group (-CONH2) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-Tolyl)cyanoformamide can be achieved through a mild and efficient method involving the decyanation/oxidation cascade of 2-dialkylamino-malononitriles with cesium fluoride (CsF) as the promoter . This method features a wide substrate scope and high reaction efficiency, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(o-Tolyl)cyanoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N-(o-Tolyl)cyanoformamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(o-Tolyl)cyanoformamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the formamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(2,3-Xylyl)cyanoformamide
- N-(3,4-Xylyl)cyanoformamide
- N-(3,5-Xylyl)cyanoformamide
- N-(2-Chlorophenyl)cyanoformamide
- N-(2,3-Dichlorophenyl)cyanoformamide
- N-(2,5-Dichlorophenyl)cyanoformamide
- N-(4-Chlorophenyl)cyanoformamide
- N-(2,5-Difluorophenyl)cyanoformamide
- N-(2-Fluorophenyl)cyanoformamide
- N-(2-Methoxyphenyl)cyanoformamide
Uniqueness: N-(o-Tolyl)cyanoformamide is unique due to the presence of the ortho-tolyl group, which can influence its reactivity and interactions compared to other cyanoformamides. This structural variation can lead to differences in biological activity and chemical behavior, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
108994-75-8 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1-cyano-N-(2-methylphenyl)formamide |
InChI |
InChI=1S/C9H8N2O/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,1H3,(H,11,12) |
Clé InChI |
QJPIFJBLNIIPIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




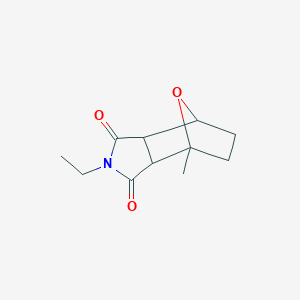

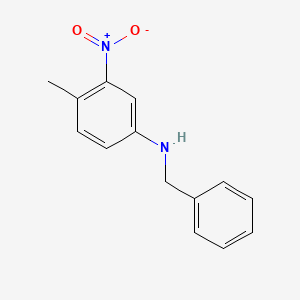
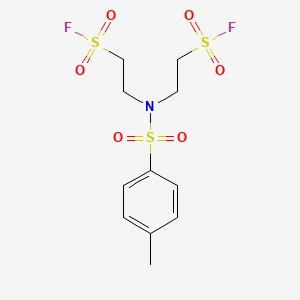


![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)
